molecular formula C10H4Cl2FNO2 B1207414 Fluoroimide CAS No. 41205-21-4

Fluoroimide

Cat. No. B1207414
Key on ui cas rn: 41205-21-4
M. Wt: 260.04 g/mol
InChI Key: IPENDKRRWFURRE-UHFFFAOYSA-N
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Patent
US04010182

Procedure details

10g (0.06 mol) of 2,3-dichloromaleic anhydride was dissolved in 100 ml of water. Then, to the resulting solution 5.55g (0.05mol) of 4-fluoroaniline was added dropwise over a period of 5 min. at room temperatures under agitation. The mixture was allowed to react for 2 hours at 80° C. Upon cooling the reaction mixture, a crystal was separated out, which was then separated by filtration to obtain 12.8g of N-(4-fluorophenyl)-2,3-dichloromaleimide melting at 239°-242° C (not corrected) at a yield of 98.4%. An analysis by gas chromatography showed the product had a purity of 98.7%.
[Compound]
Name
10g
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:5][C:6](=O)[C:7]=1[Cl:8])=[O:4].[F:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>O>[F:10][C:11]1[CH:17]=[CH:16][C:14]([N:15]2[C:3](=[O:4])[C:2]([Cl:1])=[C:7]([Cl:8])[C:6]2=[O:5])=[CH:13][CH:12]=1

Inputs

Step One
Name
10g
Quantity
0.06 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl/C=1/C(=O)OC(\C1\Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.55 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 hours at 80° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
a crystal was separated out
CUSTOM
Type
CUSTOM
Details
which was then separated by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=C(C1=O)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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